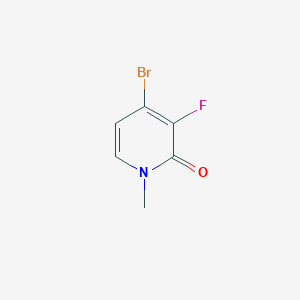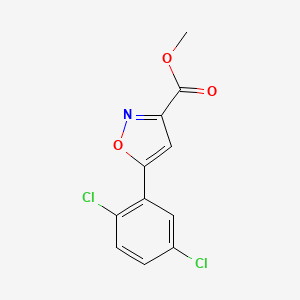![molecular formula C17H14Cl2N2OS2 B13715248 Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is a chemical compound with the molecular formula C17H14Cl2N2OS2. It is known for its applications in proteomics research and has been studied for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate typically involves the reaction of benzyl chloride with 2-(2,4-dichlorophenoxy)ethylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] thiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] isothiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] carbamate
Uniqueness
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .
Properties
Molecular Formula |
C17H14Cl2N2OS2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
[benzylsulfanyl-[2-(2,4-dichlorophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c18-14-6-7-16(15(19)10-14)22-8-9-23-17(21-12-20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
InChI Key |
JBUBKKVGERPYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC#N)SCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


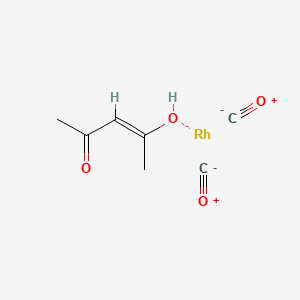

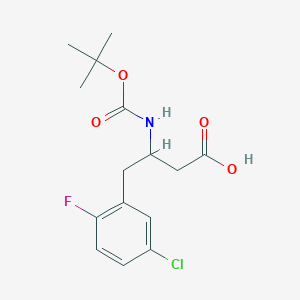
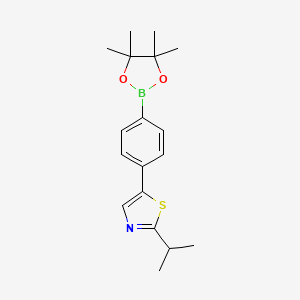
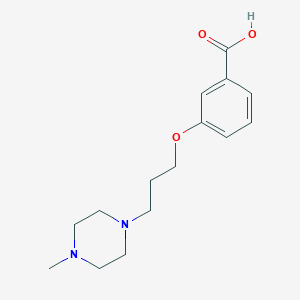
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
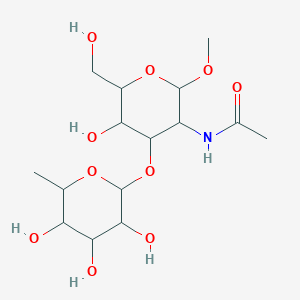
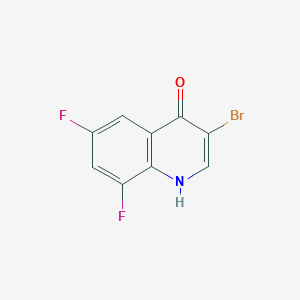
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
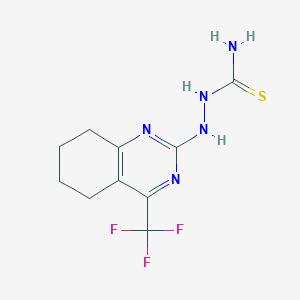
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
